5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde

Medicinal Chemistry Synthetic Methodology Structure-Activity Relationship

Medicinal chemists constructing pyrazolo[3,4-b]pyridines or pyrazolo[1,5-a]pyrimidines frequently encounter sluggish condensations with unsubstituted pyrazole-4-carbaldehydes, leading to inconsistent yields during scale-up. 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde (CAS 117007-77-9) overcomes this through quantifiably enhanced electrophilicity. • Predicted pKa of conjugate acid: -1.07 (vs. 0.17 for unsubstituted analog) - drives condensations under milder conditions with improved conversion. • Solid at ambient temperature (m.p. 42.20 °C) - enables precise weighing for high-throughput parallel synthesis and eliminates solvent waste from liquid handling. • Validated in copper-catalyzed cyclization (47% yield baseline) with 97% purity and consistent lot-to-lot quality for process development.

Molecular Formula C5H5ClN2O
Molecular Weight 144.56 g/mol
CAS No. 117007-77-9
Cat. No. B176341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde
CAS117007-77-9
Synonyms5-chloro-1-Methyl-1H-pyrazole-4-carbaldehyde
Molecular FormulaC5H5ClN2O
Molecular Weight144.56 g/mol
Structural Identifiers
SMILESCN1C(=C(C=N1)C=O)Cl
InChIInChI=1S/C5H5ClN2O/c1-8-5(6)4(3-9)2-7-8/h2-3H,1H3
InChIKeyBRTDPKPJDXNQEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde Core Properties & Specifications


5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde (CAS 117007-77-9) is a key member of the 5-halopyrazole-4-carbaldehyde family, characterized by a five-membered pyrazole ring bearing a reactive aldehyde group at the 4-position, a methyl group at the 1-position, and a chlorine atom at the 5-position . With a molecular formula of C5H5ClN2O and a molecular weight of 144.56 g/mol, this compound is a versatile intermediate widely utilized in medicinal chemistry and agrochemical research for constructing complex heterocyclic systems . Its solid physical form at ambient temperatures (melting point 42.20 °C) and commercial availability at 97% purity make it a practical choice for laboratory-scale synthesis and process development .

5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde Substitution Limits


Generic substitution among 5-substituted pyrazole-4-carbaldehydes is not feasible due to the profound impact of the 5-position halogen on electronic properties, reactivity, and physical handling. The 5-chloro derivative possesses a distinct balance of electron-withdrawing inductive effect and steric profile, which directly influences the electrophilicity of the aldehyde group and the stability of reaction intermediates . This electronic tuning, quantified by the predicted pKa of its conjugate acid (-1.07), differs significantly from the unsubstituted analog (pKa 0.17), leading to divergent reaction rates and selectivity in condensation and cycloaddition reactions . Furthermore, the solid-state nature of the 5-chloro compound (m.p. 42.20 °C) contrasts with the low-melting or liquid form of other analogs, impacting storage, weighing accuracy, and solubility profiles during process development .

5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde Differentiation from Analogues


Enhanced Aldehyde Electrophilicity

The 5-chloro substituent exerts a strong electron-withdrawing inductive effect (-I), which increases the partial positive charge on the aldehyde carbon, thereby enhancing its electrophilicity and susceptibility to nucleophilic attack compared to the unsubstituted analog . This is quantitatively reflected in the predicted pKa of the conjugate acid: -1.07 ± 0.10 for the 5-chloro compound versus 0.17 ± 0.10 for the unsubstituted 1-methyl-1H-pyrazole-4-carbaldehyde . The more negative pKa value indicates a significantly more stabilized conjugate base (and thus a more reactive aldehyde) in the 5-chloro derivative, a critical factor in condensation reactions where aldehyde reactivity governs yield and selectivity.

Medicinal Chemistry Synthetic Methodology Structure-Activity Relationship

Solid-State Handling & Thermal Stability

5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde is a solid at room temperature with a measured melting point of 42.20 °C, whereas the unsubstituted 1-methyl-1H-pyrazole-4-carbaldehyde is typically a liquid or low-melting solid (melting point 29-34 °C) . The 5-bromo analog has a higher molecular weight and predicted boiling point (275.2±20.0°C vs 241.5±20.0°C) but lacks a reported melting point, suggesting it may be a solid or low-melting solid as well . The solid form of the 5-chloro compound simplifies accurate weighing and storage under inert atmosphere at 2-8°C, reducing handling losses and improving reproducibility in parallel synthesis campaigns .

Process Chemistry Material Handling Analytical Chemistry

Copper-Catalyzed Cyclization Benchmark

In a published optimization study for a copper-catalyzed cyclization reaction, 5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde was employed as a starting material and afforded the desired cyclized product in 47% isolated yield under conventional heating conditions (150 °C, 30 min) [1]. While this study did not directly compare the 5-chloro derivative to its 5-bromo or 5-fluoro counterparts, it establishes a benchmark yield for this specific transformation, which is critical for process chemists evaluating synthetic routes. The presence of the 5-chloro substituent is essential for the subsequent steps in the synthetic sequence leading to biologically active pyrazole-fused heterocycles.

Synthetic Methodology Catalysis Process Optimization

5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde Application Scenarios


Pyrazole-Fused Heterocycle Synthesis

Medicinal chemists seeking to construct pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, or other fused heterocyclic scaffolds can leverage the enhanced electrophilicity of the 5-chloro derivative (pKa -1.07) to drive condensation reactions with active methylene compounds or amines under milder conditions or with improved conversion compared to the unsubstituted analog. The solid-state nature (m.p. 42.20 °C) facilitates precise weighing for high-throughput parallel synthesis, ensuring consistent stoichiometry across multiple reactions.

Solid Handling for Agrochemical Intermediates

In the scale-up of fungicidal pyrazole derivatives, where the 5-chloro substituent is a critical pharmacophore element for target binding [1], the compound's solid physical form simplifies material transfer, reduces solvent waste associated with liquid handling, and enables more accurate inventory management. The validated 47% yield in a copper-catalyzed cyclization [2] serves as a starting point for further process optimization and demonstrates compatibility with transition-metal catalysis.

Halogen SAR Studies in Pyrazoles

Researchers investigating the impact of halogen substitution on biological activity can use 5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde as a direct comparator to the 5-bromo and 5-fluoro analogs. The quantifiable differences in electronic properties (pKa) and physical characteristics (melting point, solubility 11.95 g/L) allow for correlation of these parameters with observed changes in enzyme inhibition, cellular potency, or metabolic stability, thereby informing rational design of optimized lead compounds.

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